

# Spectroscopic Profile of 1-Methoxy-1-methylcyclopentane: A Technical Guide

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## Compound of Interest

Compound Name: **1-Methoxy-1-methylcyclopentane**

Cat. No.: **B14697417**

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This technical guide provides a comprehensive overview of the core spectroscopic data for **1-Methoxy-1-methylcyclopentane**. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and provides a logical workflow for the spectroscopic analysis of this compound.

## Data Presentation

The spectroscopic data for **1-Methoxy-1-methylcyclopentane** are summarized in the tables below. This allows for a clear and concise presentation of the key quantitative information for each analytical technique.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **1-Methoxy-1-methylcyclopentane** is not readily available in public spectral databases. The following data is predicted using advanced computational algorithms and should be used as a reference. Actual experimental values may vary.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-Methoxy-1-methylcyclopentane** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.15	s	3H	-OCH <sub>3</sub>
~1.65 - 1.55	m	4H	-CH <sub>2</sub> - (C2, C5)
~1.50 - 1.40	m	4H	-CH <sub>2</sub> - (C3, C4)
~1.10	s	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **1-Methoxy-1-methylcyclopentane** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~80.0	C	C1 (quaternary)
~49.0	CH <sub>3</sub>	-OCH <sub>3</sub>
~39.0	CH <sub>2</sub>	C2, C5
~24.0	CH <sub>2</sub>	C3, C4
~22.0	CH <sub>3</sub>	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

While a publicly available peak list for the infrared spectrum of **1-Methoxy-1-methylcyclopentane** is limited, the key vibrational modes expected for its functional groups are presented in Table 3. The presence of these characteristic absorption bands can be confirmed by accessing spectral databases such as SpectraBase.[\[1\]](#)

Table 3: Characteristic Infrared Absorption Bands for **1-Methoxy-1-methylcyclopentane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (alkane)
1150 - 1085	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Mass spectrometry of **1-Methoxy-1-methylcyclopentane** would proceed via electron ionization, leading to a molecular ion and characteristic fragment ions. While a full fragmentation pattern is not publicly available, the expected key ions are listed in Table 4. This information is based on the compound's structure and common fragmentation pathways for ethers and cycloalkanes. A mass spectrum is available on SpectraBase.[\[1\]](#)

Table 4: Expected Key Ions in the Mass Spectrum of **1-Methoxy-1-methylcyclopentane**

m/z	Ion
114	[M] <sup>+</sup> (Molecular Ion)
99	[M - CH <sub>3</sub> ] <sup>+</sup>
83	[M - OCH <sub>3</sub> ] <sup>+</sup>
71	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a liquid sample like **1-Methoxy-1-methylcyclopentane** and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Approximately 10-20 mg of **1-Methoxy-1-methylcyclopentane** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- The solution is transferred to a 5 mm NMR tube, which is then capped.

#### Data Acquisition:

- $^1\text{H}$  NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A sufficient number of scans are signal-averaged to obtain a high signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- A drop of neat **1-Methoxy-1-methylcyclopentane** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

#### Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The prepared salt plates are placed in the sample holder of an FTIR spectrometer.
- The infrared spectrum is recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ . The background spectrum is automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Sample Introduction and Ionization:

- A dilute solution of **1-Methoxy-1-methylcyclopentane** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

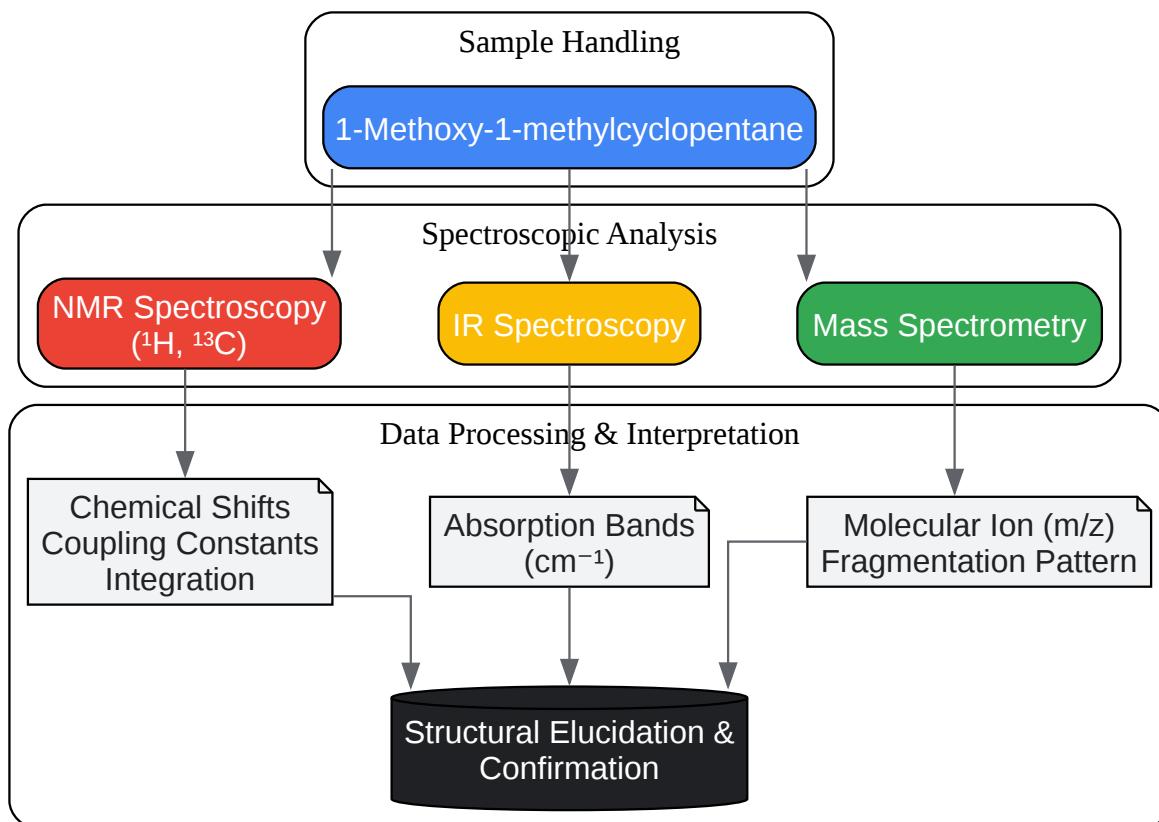
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Methoxy-1-methylcyclopentane**, from sample preparation to data interpretation.



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Spectroscopic analysis workflow for **1-Methoxy-1-methylcyclopentane**.

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## References

- 1. [spectrabase.com](https://spectrabase.com) [spectrabase.com]
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